molecular formula C19H18FN3O4S B2686683 3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921534-30-7

3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2686683
CAS No.: 921534-30-7
M. Wt: 403.43
InChI Key: SORWRNNAHQWXCY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring linked via an ethyl group to a 6-oxo-3-phenylpyridazine moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-27-18-9-7-15(13-16(18)20)28(25,26)21-11-12-23-19(24)10-8-17(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORWRNNAHQWXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multiple steps:

  • Formation of Pyridazinone Derivative: : The synthesis begins with the preparation of 6-oxo-3-phenylpyridazine by reacting phenylhydrazine with ethyl acetoacetate, followed by cyclization.

  • Coupling Reaction: : The pyridazinone derivative is then coupled with 2-bromoethylamine to form the intermediate 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine.

  • Formation of Benzenesulfonamide: : The final step involves the reaction of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine, yielding the target compound.

Industrial Production Methods: The industrial production of this compound would likely follow a similar synthetic route but on a larger scale, employing automated reactors and optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation and Reduction: : The compound can undergo oxidation reactions at the methoxy and fluoro substituents, and reduction reactions at the sulfonamide group.

  • Substitution Reactions: : Electrophilic substitution can occur at the aromatic ring, while nucleophilic substitution might happen at the fluoro group.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide group.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogens, nitro groups, under conditions like Friedel-Crafts reactions.

  • Hydrolysis Conditions: : Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed:
  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Formation of amines.

  • Substitution: : Varied substituted aromatic compounds.

  • Hydrolysis: : Benzenesulfonic acid and pyridazinone derivatives.

Scientific Research Applications

Chemistry: This compound serves as a building block for synthesizing more complex molecules with potential biological activities. It is used in studying the reactivity of sulfonamides and pyridazines.

Biology: It is investigated for its enzyme inhibition properties, particularly targeting sulfonamide-sensitive enzymes.

Industry: Used as an intermediate in the synthesis of dyes and agrochemicals, demonstrating its versatility beyond pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism by which this compound exerts its effects involves the inhibition of specific enzymes, often those containing metal ions. Its sulfonamide group mimics the natural substrate of these enzymes, leading to competitive inhibition. Additionally, the compound may interact with DNA or protein structures, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Core Structure Substituents Molecular Weight Synthetic Method Key Features
Target Compound Benzenesulfonamide 3-Fluoro-4-methoxy; ethyl-linked 6-oxo-3-phenylpyridazine ~435.4 (calculated) Likely involves coupling of pyridazine and sulfonamide precursors (inferred from ) Balanced electronic effects; pyridazine may enhance binding to nitrogenases.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Pyrazolo[3,4-d]pyrimidine; fluorophenyl-chromen; methyl 589.1 Suzuki coupling; palladium catalysis Extended heterocyclic system; dual fluoro groups may improve metabolic stability.
Benzyloxy pyridazine sulfonamides (e.g., 5a) Benzenesulfonamide Benzyloxy-substituted pyridazine ~370–400 (estimated) Alkylation with benzyl bromides; K₂CO₃ in DMF Benzyloxy groups increase lipophilicity; potential for π-π stacking.
EP 3 532 474 B1 derivatives (e.g., fluorinated benzamides) Benzamide Fluorine; triazolopyridine; cyclohexylethoxy ~500–550 (estimated) Multi-step alkylation/amidation Bulky cyclohexylethoxy groups may hinder membrane permeability but enhance selectivity.

Key Insights from Structural Comparisons

Core Functional Groups :

  • The target compound’s benzenesulfonamide core is shared with compounds in and , which are associated with enzyme inhibition (e.g., acetylcholinesterase in ). Sulfonamides often exhibit hydrogen-bonding capacity, aiding target binding.
  • In contrast, benzamide derivatives () lack the sulfonamide’s acidity but may offer improved oral bioavailability due to reduced polarity.

Similar fluoro-substituted chromen derivatives in show enhanced metabolic stability. Heterocyclic Moieties: The pyridazine ring in the target compound differs from pyrazolo-pyrimidines () and triazolopyridines (). Pyridazines are less common in drug design but may offer unique binding modes due to their planar structure and nitrogen placement.

Synthetic Accessibility :

  • The target compound’s ethyl-linked pyridazine-sulfonamide structure may require multi-step synthesis, akin to the benzyloxy pyridazines in , which use alkylation under mild conditions (DMF, K₂CO₃).
  • Palladium-catalyzed couplings (e.g., Suzuki in ) are prevalent in complex heterocyclic systems but add cost and complexity.

Biological Activity

3-Fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18FN3O4SC_{19}H_{18}FN_3O_4S, with a molecular weight of 403.4 g/mol. The structure includes a sulfonamide group, a methoxy group, and a pyridazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈FN₃O₄S
Molecular Weight403.4 g/mol
CAS Number921534-30-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may function as an inhibitor of certain protein kinases and could modulate signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of breast and prostate cancer.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through the inhibition of oxidative stress pathways.

In Vitro Studies

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong potency against breast cancer cells (MCF-7) .

In Vivo Studies

In animal models, the compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents. A notable study reported that combining this sulfonamide with doxorubicin enhanced overall therapeutic efficacy while minimizing side effects .

Q & A

Q. What statistical methods are robust for analyzing dose-response curves with high variability?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) with bootstrap resampling (1,000 iterations) quantify EC₅₀ uncertainty. Outlier detection via Grubbs’ test or robust regression (e.g., Huber loss function) minimizes variability from edge cases. Replicate experiments using orthogonal assays (e.g., fluorescence vs. luminescence) confirm trends .

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